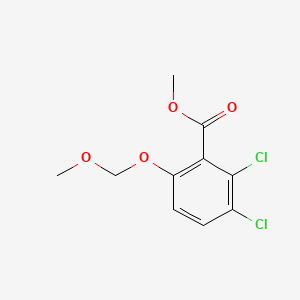
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate typically involves the esterification of 2,3-dichloro-6-(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions with water can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxymethoxy group.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Hydrolysis: 2,3-dichloro-6-(methoxymethoxy)benzoic acid and methanol.
Oxidation: Aldehydes or carboxylic acids derived from the methoxymethoxy group.
Aplicaciones Científicas De Investigación
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxymethoxy group can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-dichloro-6-methoxybenzoate: Similar structure but lacks the methoxymethoxy group.
Methyl 2,3-dichlorobenzoate: Lacks both the methoxymethoxy and methoxy groups.
Methyl 2,3-dichloro-6-ethoxybenzoate: Contains an ethoxy group instead of a methoxymethoxy group.
Uniqueness
Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H10Cl2O4 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
methyl 2,3-dichloro-6-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-14-5-16-7-4-3-6(11)9(12)8(7)10(13)15-2/h3-4H,5H2,1-2H3 |
Clave InChI |
IIWZAGDZFLRMAO-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















